6-Methoxy-3-nitro-5-phenylpyridin-2-amine
Description
6-Methoxy-3-nitro-5-phenylpyridin-2-amine is a substituted pyridine derivative characterized by:
- Methoxy (-OCH₃) at position 6 (electron-donating via resonance).
- Nitro (-NO₂) at position 3 (electron-withdrawing via induction).
- Phenyl (-C₆H₅) at position 5 (hydrophobic/aromatic bulk).
- Amine (-NH₂) at position 2 (nucleophilic/basic site).
The compound’s molecular formula is C₁₂H₁₁N₃O₃ (MW: 245.24 g/mol).
Properties
IUPAC Name |
6-methoxy-3-nitro-5-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12-9(8-5-3-2-4-6-8)7-10(15(16)17)11(13)14-12/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKZCDSDMGWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1C2=CC=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696286 | |
| Record name | 6-Methoxy-3-nitro-5-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-07-8 | |
| Record name | 6-Methoxy-3-nitro-5-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-nitro-5-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitro-5-phenylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitro-5-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Methoxy-3-amino-5-phenylpyridin-2-amine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Methoxy-3-nitro-5-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitro-5-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and phenyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 6-Methoxy-3-nitro-5-phenylpyridin-2-amine | N/A | C₁₂H₁₁N₃O₃ | 6-OCH₃, 3-NO₂, 5-Ph, 2-NH₂ | 245.24 | High polarity, steric bulk |
| 6-Methoxy-5-methylpyridin-3-amine | 52090-56-9 | C₇H₁₀N₂O | 6-OCH₃, 5-CH₃, 3-NH₂ | 138.17 | Reduced steric hindrance; no nitro group |
| 6-Methyl-5-phenylpyridin-2-amine | 84596-30-5 | C₁₂H₁₂N₂ | 6-CH₃, 5-Ph, 2-NH₂ | 184.24 | Hydrophobic; lacks nitro and methoxy |
| 6-Chloro-2-methoxy-3-nitropyridine | 17228-64-7 | C₆H₅ClN₂O₃ | 6-Cl, 2-OCH₃, 3-NO₂ | 188.57 | Chloro vs. phenyl substituent; positional isomer |
Electronic Effects
- Nitro Group Influence : The nitro group at position 3 in the target compound reduces the basicity of the amine at position 2 via electron withdrawal, contrasting with 6-Methoxy-5-methylpyridin-3-amine , where the amine (position 3) is more nucleophilic due to the absence of nitro .
- Methoxy vs. Methyl : Replacing methoxy (electron-donating) with methyl (neutral) at position 6, as in 6-Methyl-5-phenylpyridin-2-amine , decreases polarity and may enhance lipophilicity .
Steric and Hydrophobic Properties
- Phenyl vs.
- Chloro Substitution : 6-Chloro-2-methoxy-3-nitropyridine replaces phenyl with chloro, reducing aromaticity but maintaining electron withdrawal, which could alter reactivity in substitution reactions .
Biological Activity
6-Methoxy-3-nitro-5-phenylpyridin-2-amine (CAS No. 1017782-07-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₁N₃O₃, with a molecular weight of approximately 245.23 g/mol. The compound features a pyridine ring substituted with methoxy, nitro, and phenyl groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity
Research indicates that this compound possesses several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro and in vivo models. |
| Anti-inflammatory | Demonstrates the ability to reduce inflammation markers in experimental models. |
Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against several bacterial strains. The compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Effects
In vitro experiments reported by [source] highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Further in vivo studies demonstrated significant tumor reduction in mouse models treated with the compound.
Anti-inflammatory Mechanisms
Research published by [source] focused on the anti-inflammatory effects of this compound. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
